

# Long-term safety assessment of Diethyltoluamide versus newer repellents

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## Compound of Interest

Compound Name: Diethyltoluamide

Cat. No.: B7773281

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## Long-Term Safety of DEET vs. Newer Repellents: A Comparative Analysis

A detailed examination of the long-term safety profiles of **Diethyltoluamide** (DEET), Picaridin, and IR3535, supported by experimental data and toxicological endpoints.

The enduring debate over the safety of insect repellents, particularly with long-term use, necessitates a thorough, evidence-based comparison of the traditional gold standard, DEET, and its newer counterparts, Picaridin and IR3535. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key toxicological data, outlining experimental methodologies, and visualizing associated signaling pathways.

## Executive Summary

DEET (N,N-Diethyl-meta-toluamide) has a long history of effective use, but concerns about its potential for neurotoxicity and dermal irritation persist. Picaridin (KBR 3023) and IR3535 (Ethyl butylacetylaminopropionate) have emerged as viable alternatives with comparable efficacy and, in some respects, more favorable safety profiles. This guide synthesizes data from numerous long-term animal studies to provide a clear comparison of their toxicological endpoints.

## Quantitative Toxicological Data Comparison

The following tables summarize key quantitative data from long-term safety assessments of DEET, Picaridin, and IR3535. These values, derived from studies on various animal models, provide a basis for comparing the chronic toxicity, neurotoxicity, and dermal and reproductive effects of these compounds.

Toxicological Endpoint	DEET	Picaridin	IR3535	Test Species
Chronic Dermal Toxicity (2-year)	NOAEL: 100 mg/kg/day[1][2]	NOAEL: 200 mg/kg/day[3][4][5]	Data not available	Rat
Chronic Oral Toxicity (2-year)	NOAEL: 100 mg/kg/day (male), 400 mg/kg/day (female)	Data not available	Data not available	Rat
Carcinogenicity (18-month, dermal)	Not classifiable as a human carcinogen	No evidence of carcinogenicity; NOAEL: 200 mg/kg/day	Data not available	Mouse
Neurotoxicity (Chronic)	No selective target at MTD	No evidence of neurotoxicity in subchronic studies	No systemic toxicity reported in repeated dose studies	Rat
Reproductive Toxicity (2-generation)	NOAEL: 250 mg/kg/day	NOAEL: 200 mg/kg/day	No developmental toxicity observed in animal studies	Rat
Skin Sensitization	Not a sensitizer	Not a sensitizer	Not considered a skin sensitizer	Guinea Pig
Dermal Absorption (Human)	~5.6% - 8.3%	<6%	~13.3%	Human

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose.

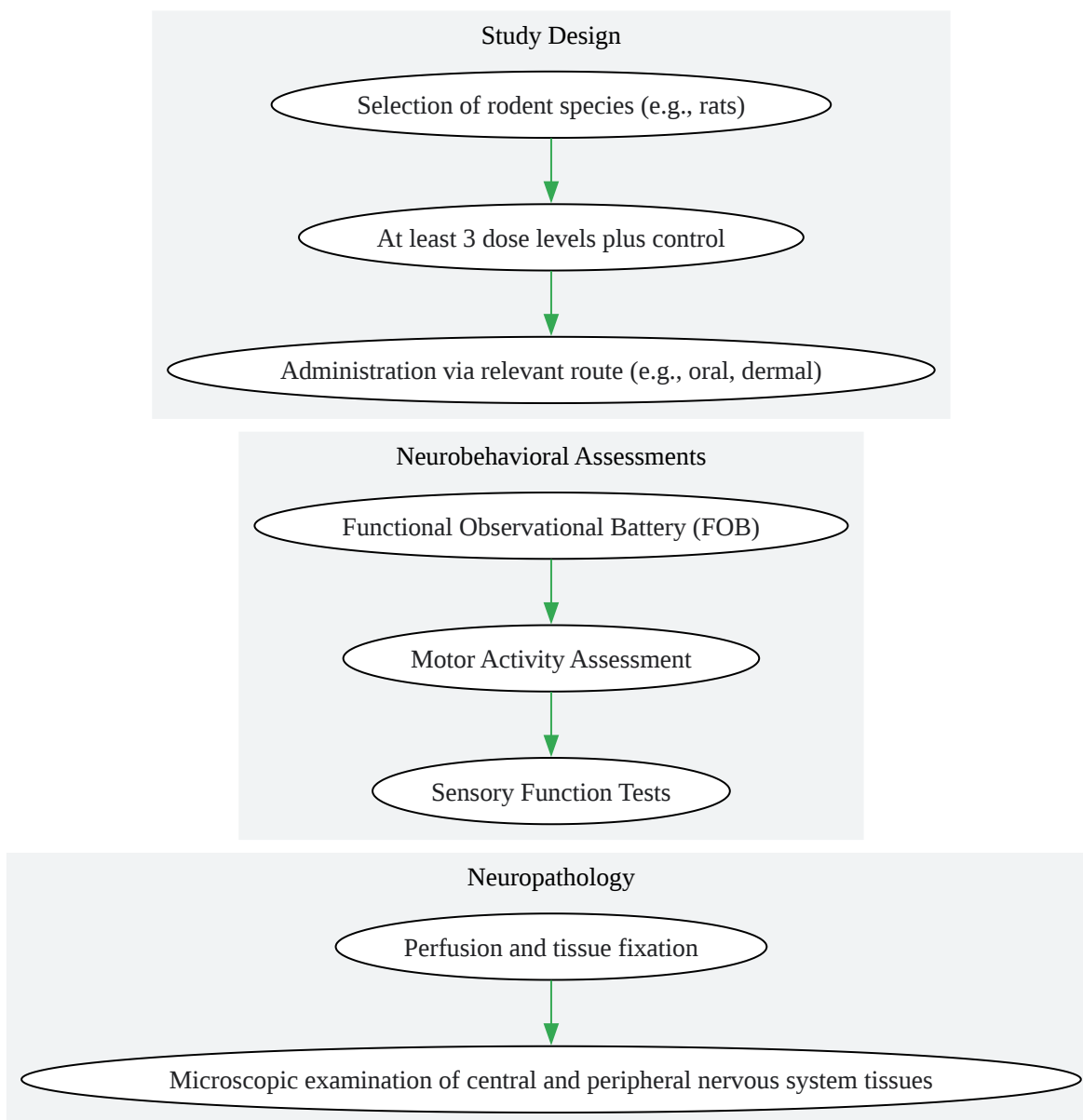
## Experimental Protocols

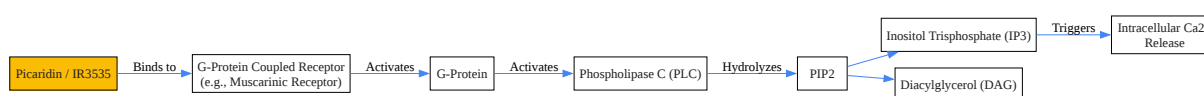
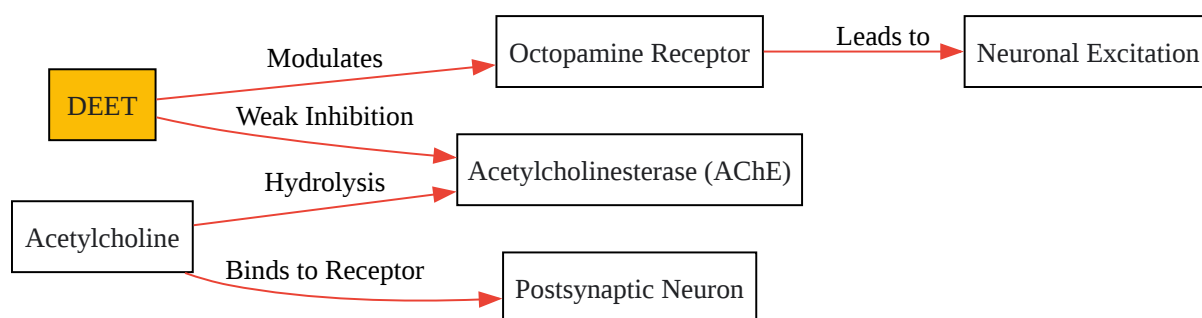
The long-term safety assessments cited in this guide predominantly follow standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of data across different studies and substances.

### Chronic Dermal Toxicity Study (based on OECD 411)

This study evaluates the toxic effects of a substance applied to the skin of animals daily for a period of 90 days.







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- To cite this document: BenchChem. [Long-term safety assessment of Diethyltoluamide versus newer repellents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7773281#long-term-safety-assessment-of-diethyltoluamide-versus-newer-repellents]

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